molecular formula C23H40O3 B12562199 1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol CAS No. 190598-52-8

1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol

Cat. No.: B12562199
CAS No.: 190598-52-8
M. Wt: 364.6 g/mol
InChI Key: ULZWGIWLPFONIW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol is an organic compound characterized by a long hydrocarbon chain with three hydroxyl groups and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable phenol derivative with a long-chain alkyl halide, followed by hydroxylation at specific positions on the alkyl chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

    Adamantane-1,3,5-triol: Shares a similar triol structure but with an adamantane core.

    Indane-1,3-dione: Contains a similar aromatic ring but with different functional groups.

Uniqueness: 1-(3,5-Dimethylphenyl)pentadecane-3,5,7-triol is unique due to its long hydrocarbon chain and specific placement of hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

190598-52-8

Molecular Formula

C23H40O3

Molecular Weight

364.6 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)pentadecane-3,5,7-triol

InChI

InChI=1S/C23H40O3/c1-4-5-6-7-8-9-10-21(24)16-23(26)17-22(25)12-11-20-14-18(2)13-19(3)15-20/h13-15,21-26H,4-12,16-17H2,1-3H3

InChI Key

ULZWGIWLPFONIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC(CC(CCC1=CC(=CC(=C1)C)C)O)O)O

Origin of Product

United States

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